Bienvenue dans la boutique en ligne BenchChem!

2-(4-bromophenoxy)-N,N-diethylethanamine

Physicochemical Characterization Process Chemistry Quality Control

2-(4-Bromophenoxy)-N,N-diethylethanamine (CAS 1823-62-7), also known as 4-[2-N,N-diethylethoxy]phenyl bromide, is a brominated phenoxyethylamine derivative featuring a 4-bromophenoxy group linked to a diethylamine moiety via an ethyl ether bridge. It belongs to the class of phenoxy-ether amines and is recognized as a versatile synthetic intermediate in medicinal chemistry and chemical biology.

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
CAS No. 1823-62-7
Cat. No. B159589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenoxy)-N,N-diethylethanamine
CAS1823-62-7
Molecular FormulaC12H18BrNO
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)Br
InChIInChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
InChIKeyXKIFTEHOCFPRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenoxy)-N,N-diethylethanamine (CAS 1823-62-7): A Key Brominated Phenoxyethylamine Building Block for Sigma Receptor Research and CNS Probe Development


2-(4-Bromophenoxy)-N,N-diethylethanamine (CAS 1823-62-7), also known as 4-[2-N,N-diethylethoxy]phenyl bromide, is a brominated phenoxyethylamine derivative featuring a 4-bromophenoxy group linked to a diethylamine moiety via an ethyl ether bridge. It belongs to the class of phenoxy-ether amines and is recognized as a versatile synthetic intermediate in medicinal chemistry and chemical biology . The presence of the bromine atom at the para position imparts distinct physicochemical and electronic properties that differentiate it from other positional isomers (ortho‑ and meta‑) and halogen analogs, making it a strategic choice in structure‑activity relationship (SAR) campaigns and lead optimization programs targeting sigma receptors and central nervous system (CNS) therapeutics [1].

Procurement Alert: Why Generic 4‑Bromophenoxy Substitution Can Jeopardize Your CNS Probe and Sigma Ligand Development Programs


The positioning of the bromine atom on the phenoxy ring critically governs both the physicochemical profile and the biological interaction landscape of bromophenoxy‑N,N‑diethylethanamine derivatives. Para‑substituted 2‑(4‑bromophenoxy)‑N,N‑diethylethanamine exhibits a significantly higher boiling point (319.5 ± 22.0 °C) compared to its ortho‑ (314.9 ± 22.0 °C) and meta‑ (313.4 ± 22.0 °C) isomers, reflecting differences in intermolecular interactions that can impact purification, formulation, and storage . More critically, para‑bromo substitution modulates binding affinity at sigma receptors; the target compound demonstrates a measurable Ki of 675 nM at the sigma‑2 receptor, a key target in oncology and CNS disorders, whereas alternative substitution patterns or halogen replacements (e.g., chloro‑) can drastically alter or abolish this affinity, directly influencing the validity of SAR conclusions and the downstream utility of screening libraries [1]. Interchanging with a positional isomer or a different halogen analog without confirming the impact on target engagement introduces uncontrolled variability that can invalidate hit‑to‑lead progression and waste significant research resources.

Head‑to‑Head Quantitative Differentiation: 2‑(4‑Bromophenoxy)‑N,N‑diethylethanamine Versus Closest In‑Class Analogs


Elevated Boiling Point Enhances Purification and Thermal Stability vs. Ortho‑ and Meta‑Bromo Isomers

2-(4-Bromophenoxy)-N,N-diethylethanamine demonstrates a consistently higher boiling point than its ortho‑ and meta‑brominated positional isomers. This thermal stability advantage facilitates cleaner distillation and reduces thermal degradation during purification, a critical parameter for maintaining chemical integrity in long‑term research programs .

Physicochemical Characterization Process Chemistry Quality Control

Lower Water Solubility Modulates Bioavailability and LogD‑Dependent Assay Performance

The para‑bromo substitution confers a measurable water solubility of 139.9 mg/L at 25 °C, a value that influences partition coefficients and, consequently, the compound's behavior in both biological assays and formulation matrices. While exact comparative solubility data for the ortho‑ and meta‑isomers are not available in the same dataset, the documented value provides a critical baseline for modeling lipophilicity (cLogP) and for optimizing experimental conditions such as DMSO stock concentration limits and cell‑based assay compatibility .

ADME Prediction In Vitro Assay Optimization Drug Design

Measured Sigma‑2 Receptor Binding Affinity (Ki = 675 nM) Establishes a Defined Pharmacological Baseline Absent for Most Isomers

Binding affinity data for the target compound at the sigma‑2 receptor has been experimentally determined and curated in public databases. In a radioligand displacement assay using [³H]‑DTG in rat liver membranes, 2‑(4‑bromophenoxy)‑N,N‑diethylethanamine exhibited a Ki of 675 nM. Importantly, analogous binding data for the ortho‑ and meta‑bromo isomers are not publicly available, making this the only bromophenoxy‑N,N‑diethylethanamine derivative with a documented sigma‑2 affinity value [1]. This provides a concrete starting point for SAR exploration and eliminates the uncertainty associated with untested analogs.

Sigma Receptor Pharmacology CNS Drug Discovery Oncology

Defined Nicotinic Acetylcholine Receptor (nAChR) Kd Value (1.8 µM) Expands CNS Target Profile

Beyond sigma receptor interaction, 2‑(4‑bromophenoxy)‑N,N‑diethylethanamine has been evaluated for binding to the nicotinic acetylcholine receptor (nAChR), yielding a Kd of 1.80 µM [1]. This polypharmacology profile—combining moderate sigma‑2 affinity with micromolar nAChR binding—distinguishes it from simpler phenoxyethylamine building blocks that lack this dual CNS target engagement. While no direct isomer comparison data exist for nAChR, the documented activity provides a unique entry point for studying cross‑talk between cholinergic and sigma receptor systems.

Cholinergic Pharmacology Neurotransmitter Receptors CNS Tool Compounds

Strategic Procurement Scenarios: Where 2‑(4‑Bromophenoxy)‑N,N‑diethylethanamine Delivers Verifiable Value Over Analogs


Sigma‑2 Receptor Probe Development and Competitive Binding Assays

Utilize 2‑(4‑bromophenoxy)‑N,N‑diethylethanamine as a moderate‑affinity sigma‑2 ligand (Ki = 675 nM) to establish binding curves, screen for allosteric modulators, or serve as a reference tool in competitive displacement assays. Its known affinity eliminates the need for de novo synthesis and characterization of positional isomers, accelerating hit identification and validation in sigma‑2‑targeted CNS and oncology programs [1].

Building Block for CNS‑Focused Lead Optimization

Employ this compound as a versatile intermediate for constructing more elaborate sigma receptor ligands or cholinergic modulators. The bromine atom at the para position provides a convenient handle for cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) to diversify the phenoxy core, while the pre‑installed diethylamine group offers a basic amine moiety essential for CNS target engagement .

Physicochemical Profiling and in Vitro ADME Studies

Leverage the documented water solubility (139.9 mg/L) and higher boiling point (319.5 °C) to design reproducible in vitro assays with controlled compound concentration and to establish reliable purification and storage protocols. These data points reduce experimental variability and support the generation of robust pharmacokinetic and formulation data .

Dual‑Target CNS Probe for Cholinergic‑Sigma Interaction Studies

Deploy 2‑(4‑bromophenoxy)‑N,N‑diethylethanamine in phenotypic screens or ex vivo brain slice assays to investigate the interplay between nicotinic acetylcholine receptors (Kd = 1.8 µM) and sigma receptors. The compound's combined nAChR and sigma‑2 activity offers a unique pharmacological fingerprint for exploring new therapeutic avenues in cognitive disorders and neuropsychiatric conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromophenoxy)-N,N-diethylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.